molecular formula C15H17N7OS B12176546 3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide

3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12176546
M. Wt: 343.4 g/mol
InChI Key: XRLYSZFLNOCQRR-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzamide core with multiple functional groups, including a thiadiazole and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents. The tetrazole ring can be introduced via a cycloaddition reaction involving azides and nitriles. The final step involves coupling the thiadiazole and tetrazole intermediates with the benzamide core under specific conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring to a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: These compounds share a similar heterocyclic structure and have a wide range of biological activities.

    Thiadiazole derivatives: These compounds also contain a thiadiazole ring and are known for their diverse chemical and biological properties.

    Tetrazole derivatives: These compounds feature a tetrazole ring and are often used in medicinal chemistry for their bioisosteric properties.

Uniqueness

3,4-dimethyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both thiadiazole and tetrazole rings in a single molecule allows for a wide range of potential interactions and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17N7OS

Molecular Weight

343.4 g/mol

IUPAC Name

3,4-dimethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H17N7OS/c1-8(2)14-18-19-15(24-14)17-13(23)11-6-5-9(3)10(4)12(11)22-7-16-20-21-22/h5-8H,1-4H3,(H,17,19,23)

InChI Key

XRLYSZFLNOCQRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C)N3C=NN=N3)C

Origin of Product

United States

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